molecular formula C11H6F3N3O4 B2430727 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006952-22-2

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2430727
CAS No.: 1006952-22-2
M. Wt: 301.181
InChI Key: MGFOVIPYYDQFJL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The trifluoromethyl group (CF3) and nitro group (NO2) are common functional groups in organic chemistry.


Synthesis Analysis

Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid, has been reported . It’s a solid compound with a molecular weight of 249.15 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid, have been reported. It’s a solid compound with a melting point of 146 - 148°C .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized and converted into various forms for potential applications. For instance, the acid was transformed into acid chloride form and reacted with nucleophiles to produce esters, pyrazolopiridazinone derivatives, amides, carbo-urea derivatives, and nitrile compounds. These synthesized molecules were subjected to antibacterial activity tests to explore their potential as reagents. Particularly, a compound with a nitro group exhibited significant antibacterial activity against Gram-positive bacteria, underscoring the importance of functional groups in antibacterial properties (Hacialioğlu et al., 2019).

Structural Diversity in Metal Complexes

Phenyl substituted pyrazole carboxylic acids, closely related to the compound , have been used to prepare metal complexes exhibiting diverse structural frameworks ranging from 0D to 3D. These complexes displayed unique hydrogen bonding and aromatic π–π stacking interactions, extending into 2D or 3D supramolecular networks. Some complexes featured helical chains and displayed thermal stability and photophysical properties, indicating potential applications in materials science and coordination chemistry (Gong et al., 2011).

Potentiation of Antibacterial Activities

Compounds derived from pyrazole carboxylic acids have exhibited antibacterial properties, particularly against Pseudomonas aeruginosa, with certain derivatives showing enhanced potency due to specific functional groups. Structure-activity relationship (SAR) studies emphasized the role of functional groups in determining bacterial activity, suggesting the potential of these compounds in developing antibacterial agents (Kerru et al., 2020).

Safety and Hazards

The safety and hazards of a similar compound, 2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid, have been reported. It has hazard statements H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O4/c12-11(13,14)7-1-2-8(9(3-7)17(20)21)16-5-6(4-15-16)10(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFOVIPYYDQFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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